![molecular formula C21H23N3O B5588545 2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)

2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

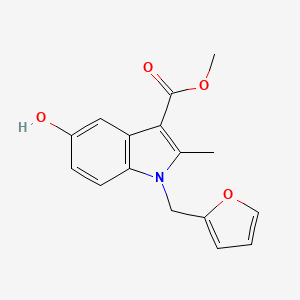

2-Methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse chemical and pharmacological properties, making them a focus in medicinal chemistry.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been a subject of interest. Dhanalakshmi et al. (2018) conducted a crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, providing insights into their molecular conformations (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For example, Zhang et al. (2016) described a palladium-catalyzed cascade reaction to synthesize imidazo[1,2-a]pyridine hybrids (Zhang et al., 2016). Lei et al. (2016) discussed a copper-catalyzed selective cross coupling, highlighting the versatility of these compounds in reactions (Lei et al., 2016).

Physical Properties Analysis

Physical properties of imidazo[1,2-a]pyridine derivatives are closely tied to their molecular structures. The research by Kubba and Al-Joborry (2020) on the corrosion inhibition properties of these derivatives demonstrates their physical characteristics in different media (Kubba & Al-Joborry, 2020).

Chemical Properties Analysis

The chemical properties of these compounds vary based on their substituents and reaction conditions. Cao et al. (2016) explored the activation of Csp2-H and Csp3-H bonds, providing insight into the chemical behavior of these molecules (Cao et al., 2016).

科学的研究の応用

Synthesis Techniques : Imidazo[1,2-a]pyridine derivatives, including compounds like 2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine, are synthesized using various techniques. A notable method involves the direct oxidation of the methyl group in precursor compounds without the need for preliminary protection of the amino group, leading to efficient synthesis of desired derivatives (Lifshits, Ostapchuk, & Brel, 2015).

Corrosion Inhibition : Research has explored the use of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors for metals in saline environments. These compounds have shown effectiveness in protecting carbon steel surfaces from corrosion, indicating their potential application in material science and engineering (Kubba & Al-Joborry, 2020).

Anthelmintic Potential : Certain isomeric imidazo[1,2-a]pyridine-2-carbamates have been synthesized and evaluated for their anthelmintic activity. Although not as potent as some leading compounds, these derivatives contribute to the understanding of structural activity relationships within this class of compounds (Bochis et al., 1981).

Cancer Research : Selenylated imidazo[1,2-a]pyridines have been investigated for their potential in breast cancer chemotherapy. These compounds have demonstrated the ability to inhibit cell proliferation, cause DNA cleavage, and induce apoptosis in cancer cells, making them promising candidates for further research in oncology (Almeida et al., 2018).

特性

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-6-yl)-(4-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-16-14-24-15-19(9-10-20(24)22-16)21(25)23-12-5-8-18(11-13-23)17-6-3-2-4-7-17/h2-4,6-7,9-10,14-15,18H,5,8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYJGXFLXAFFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCCC(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5588467.png)

![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)

![8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B5588494.png)

![1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588543.png)

![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)

![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)

![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)

![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)